Home > Products > Screening Compounds P70974 > 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one - 320350-67-2

3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Catalog Number: EVT-2618145
CAS Number: 320350-67-2
Molecular Formula: C20H18O3
Molecular Weight: 306.361
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound classified under the family of benzo[c]chromen-6-one derivatives. It is recognized for its potential biological activities and applications in scientific research. The compound has a molecular formula of C20H18O3C_{20}H_{18}O_{3} and a molecular weight of approximately 306.4 g/mol. Its CAS number is 320350-67-2, indicating its unique identification in chemical databases.

Source and Classification

This compound is synthesized primarily for research purposes and is not intended for medical or consumer use. It belongs to a broader class of compounds known for their diverse biological properties, including antioxidant and anti-inflammatory activities. The classification of 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one highlights its significance in medicinal chemistry and pharmacology, where it serves as a lead compound for further drug development.

Synthesis Analysis

Methods

The synthesis of 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be achieved through various methods, primarily involving the Pechmann reaction. This reaction typically utilizes resorcinol as a starting material along with a suitable electrophile to introduce the benzyloxy group.

Technical Details

  1. Starting Materials: Resorcinol and ethyl 2-cyclohexancarboxylate are common starting materials.
  2. Reaction Conditions: The reaction is often conducted under neat conditions at elevated temperatures (around 85 °C) for optimal yield.
  3. Purification: Post-reaction, the crude product is purified using techniques like column chromatography to isolate the desired compound in good yields, often exceeding 60% .
Molecular Structure Analysis

Structure

The molecular structure of 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one features a fused ring system that includes both aromatic and aliphatic components. The presence of the benzyloxy group enhances its lipophilicity and may influence its biological activity.

Data

  • Molecular Formula: C20H18O3C_{20}H_{18}O_{3}
  • Molecular Weight: 306.4 g/mol
  • Structural Features: The compound consists of a benzo[c]chromen core with tetrahydro substitution, which contributes to its unique chemical properties .
Chemical Reactions Analysis

Reactions

3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions typical of phenolic compounds:

  1. Esterification: Reacting with acyl chlorides can yield esters.
  2. Hydroxylation: Further hydroxylation can enhance its reactivity towards metal ions.
  3. Oxidation: The compound can be oxidized to form quinones or other derivatives.

Technical Details

The reactions are typically monitored using techniques like thin-layer chromatography (TLC) to ensure completion before purification .

Mechanism of Action

The mechanism of action for 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with biological targets at the cellular level. Studies suggest that it may exhibit:

  1. Antioxidant Properties: By scavenging free radicals.
  2. Metal Chelation: Binding to metal ions like Iron (III), which can influence cellular processes.
  3. Cell Membrane Interaction: Facilitating penetration into cells for potential therapeutic effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Melting Point: Reports indicate melting points around 131–135 °C depending on the specific derivative and purity .

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to characterize the purity and structural integrity of the compound .

Applications

3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific uses:

  1. Research in Pharmacology: Investigated for its potential therapeutic effects against various diseases.
  2. Biochemical Studies: Used as a probe in studying cellular mechanisms due to its ability to interact with metal ions.
  3. Development of Novel Therapeutics: Serves as a lead compound for synthesizing new derivatives with enhanced biological activity .
Structural Classification and Pharmacological Significance of Benzo[c]chromen-6-one Derivatives

Benzo[c]chromen-6-ones as Bioactive Scaffolds in Medicinal Chemistry

The benzo[c]chromen-6-one nucleus represents a privileged oxygen-containing heterocyclic system characterized by a benzopyranone core fused to a benzene ring. This scaffold serves as the structural foundation for numerous biologically active compounds, combining the electronic properties of the chromenone system with the planarity of extended aromatic systems. The lactone functionality (C6 carbonyl) imparts distinctive electronic characteristics, enabling hydrogen-bonding interactions with biological targets, while the extended conjugated system facilitates π-stacking interactions [3].

Pharmacologically, benzo[c]chromen-6-one derivatives demonstrate remarkable structural diversity in their biological activities. Research has identified these compounds as promising frameworks for targeting neurodegenerative disorders, particularly through cholinesterase inhibition and phosphodiesterase modulation. The planar structure allows for intercalation into enzyme active sites, while substitution patterns enable fine-tuning of target specificity [3] [8]. Synthetic derivatives exhibit enhanced metabolic stability compared to natural urolithins, making them superior candidates for drug development. The benzo[c]chromen-6-one core has been successfully incorporated into multi-target directed ligands, particularly for Alzheimer's disease therapy, where derivatives simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) while displaying antioxidant properties [3] [8].

Table 1: Bioactive Properties of Benzo[c]chromen-6-one Derivatives

Biological TargetActivityStructural RequirementSignificance
Acetylcholinesterase (AChE)Inhibition IC₅₀: 0.5-10 μMTertiary amine moiety with alkylene spacerAlzheimer's disease therapeutic potential
Butyrylcholinesterase (BuChE)Inhibition IC₅₀: 2-15 μMMeta-disubstitution patternEnhanced cognitive effects in neurodegeneration
Phosphodiesterase 2 (PDE2)Inhibition IC₅₀: 3.67±0.47 μMAlkoxyl groups at position 3Cognitive enhancement via cGMP signaling
Iron(III) ionsFluorescence quenchingIntact lactone functionalityMetal sensing applications in biological systems

The 7,8,9,10-tetrahydro-benzo[c]chromen-6-one variant, featuring partial saturation of the outer benzene ring, introduces significant three-dimensionality while preserving the essential lactone moiety. This semi-saturated derivative demonstrates improved blood-brain barrier penetration compared to fully aromatic analogs, making it particularly valuable for central nervous system-targeted therapeutics. The tetrahydro modification reduces overall planarity and lipophilicity, potentially enhancing solubility and bioavailability profiles while maintaining target engagement capabilities [8] [9].

Role of Substitution Patterns in Modulating Biological Activity: 3-Benzyloxy vs. Hydroxyl/Methoxy Analogues

The bioactivity profile of benzo[c]chromen-6-ones is exquisitely sensitive to substituent modifications, particularly at the C3 position. Natural urolithins typically feature hydroxyl groups at this position, while synthetic analogs often incorporate alkoxy groups such as benzyloxy or methoxy functionalities. The 3-benzyloxy substitution in 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one profoundly alters molecular properties compared to hydroxyl or methoxy analogs [6] [8].

The benzyloxy group (-OCH₂C₆H₅) significantly increases molecular bulk and lipophilicity (ClogP ≈ 4.2) compared to the hydroxy (ClogP ≈ 2.8) or methoxy (ClogP ≈ 3.1) substituents. This enhanced lipophilicity improves membrane permeability and blood-brain barrier penetration, a critical factor for neuroactive compounds. The benzyl moiety provides an extended aromatic surface for potential π-π interactions with aromatic residues in enzyme binding pockets, potentially enhancing target affinity. Additionally, the benzyloxy group offers synthetic versatility as a protecting group that can be selectively removed or modified in multi-step synthetic routes [6] [8].

Functionally, the electron-donating benzyloxy group alters the electron density distribution across the chromenone system, potentially influencing redox properties and hydrogen-bonding capacity. While the 3-hydroxy derivatives can participate in both hydrogen bond donation and acceptance, the benzyloxy analog primarily functions as a hydrogen bond acceptor. This difference significantly impacts interactions with biological targets. For instance, in cholinesterase inhibition, benzyloxy-substituted derivatives demonstrate superior binding affinity compared to hydroxylated analogs, likely due to favorable hydrophobic interactions within the enzyme gorge [3] [8]. Similarly, for phosphodiesterase 2 (PDE2) inhibition, alkoxylated derivatives with appropriate chain length and lipophilicity (ClogP 2.0-5.0) show significantly enhanced activity compared to hydroxylated counterparts, with the optimal derivative (compound 1f) exhibiting an IC₅₀ of 3.67 ± 0.47 μM [8].

Table 2: Impact of C3-Substituents on Physicochemical and Pharmacological Properties

Property3-Hydroxy3-Methoxy3-Benzyloxy
Calculated logP2.8-3.03.1-3.34.1-4.3
Hydrogen Bonding CapacityDonor + AcceptorAcceptor onlyAcceptor only
Molecular Weight (g/mol)~230~244~320
Enzymatic Inhibition (PDE2)Weak (IC₅₀ > 50 μM)ModeratePotent (IC₅₀ = 3.67 μM)
Blood-Brain Barrier PenetrationLimitedModerateEnhanced
Synthetic VersatilityLowModerateHigh

The tetrahydro modification in 7,8,9,10-tetrahydro derivatives further modulates the effects of C3 substitution. Partial saturation reduces overall molecular planarity, potentially enhancing solubility while maintaining the lactone functionality essential for biological activity. In fluorescence-based metal sensing applications, both 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) and its tetrahydro analog 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one maintain selective Iron(III) sensing capabilities regardless of C3 hydroxylation, confirming that the lactone group constitutes the essential recognition element for metal binding rather than the phenolic substituents [9].

Comparative Analysis with Urolithins and Other Natural Chromenone Derivatives

Benzo[c]chromen-6-ones share structural homology with urolithins, a class of naturally occurring hydroxylated metabolites derived from ellagitannins via gut microbiota transformation. Urolithins such as Urolithin A (3,8-dihydroxy-benzo[c]chromen-6-one) and Urolithin B (3-hydroxy-benzo[c]chromen-6-one) are recognized biomarkers of ellagitannin consumption from pomegranate, nuts, and berries. Despite their natural origin and bioavailability from dietary sources, urolithins exhibit significant pharmacological limitations [3] [8] [9].

Urolithins demonstrate poor central nervous system penetration due to their high polarity and affinity for efflux transporters. Their cholinesterase inhibitory activity is negligible (IC₅₀ > 50 μM for both AChE and BuChE), rendering them therapeutically insufficient for neurodegenerative disorders. Additionally, urolithins undergo rapid phase II metabolism (glucuronidation and sulfation), further reducing their bioavailability and limiting pharmacological utility [3] [8].

In contrast, synthetic 3-substituted benzo[c]chromen-6-one derivatives address these limitations through strategic structural modifications:

  • Benzyloxy Substitution: Replaces metabolically labile hydroxyl groups with metabolically stable benzyl ethers while enhancing lipophilicity and BBB penetration
  • Tetrahydro Modification: Partial saturation of the outer ring in 7,8,9,10-tetrahydro analogs reduces planarity and molecular rigidity, improving solubility and potentially enhancing CNS bioavailability
  • Alkoxy Chain Optimization: Allows precise tuning of ClogP within the optimal range (2.0-5.0) for CNS activity while maintaining target affinity [8] [9]

The structural evolution from natural urolithins to synthetic derivatives demonstrates significant pharmacological advantages. For instance, alkoxylated 6H-benzo[c]chromen-6-one derivatives show 10-15 fold greater PDE2 inhibitory activity compared to their natural hydroxy counterparts. The tetrahydro modification further enhances neuroprotective effects in cellular models, with compound 1f demonstrating significant protection against corticosterone-induced neurotoxicity in hippocampal HT-22 cells at concentrations as low as 12.5 μM, comparable to the reference PDE2 inhibitor BAY 60-7550 [8].

Table 3: Comparative Analysis of Natural and Synthetic Chromenone Derivatives

CharacteristicNatural Urolithins3-Benzyloxy DerivativesTetrahydro Analogs
Representative StructureUrolithin B (3-hydroxy-6H-benzo[c]chromen-6-one)3-(benzyloxy)-6H-benzo[c]chromen-6-one3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
BioavailabilityModerate (as metabolites)EnhancedOptimized for CNS penetration
Cholinesterase InhibitionWeak (IC₅₀ >50 μM)Moderate to StrongModerate to Strong
PDE2 InhibitionNot significantPotent (IC₅₀ = 3.67 μM)Under investigation
Blood-Brain Barrier PenetrationLimitedModerateEnhanced
Metabolic StabilityLow (rapid conjugation)HighHigh
Synthetic AccessibilityComplex isolationStraightforward synthesisStraightforward synthesis
Additional FunctionalitiesMetal chelationEnzyme inhibitionEnzyme inhibition + cellular imaging

The benzo[c]chromenone scaffold also differs significantly from other natural chromenone derivatives such as flavonoids (e.g., quercetin, kaempferol) or coumarins. While flavonoids feature a chromen-4-one core with a phenyl substituent at C2, benzo[c]chromen-6-ones incorporate the benzene ring fused at the c-edge, creating a more extended conjugated system. This fundamental structural difference translates to distinct electronic properties, protein-binding capabilities, and biological activities. Unlike coumarins (1,2-benzopyrones), which exhibit lactone chemistry but lack the fused third ring system, benzo[c]chromen-6-ones offer enhanced structural complexity for target-specific interactions [6] [9].

The metal-chelating capabilities of both natural and synthetic benzo[c]chromen-6-ones represent another pharmacologically relevant property. The lactone carbonyl and adjacent phenolic oxygen (in hydroxy derivatives) create a bidentate binding site for metal ions. While Urolithin B serves as a selective fluorescence "turn-off" sensor for Iron(III) in aqueous solutions, its synthetic counterpart 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one maintains selective Iron(III) binding despite substitution at C3. This property persists in cellular environments, as demonstrated by fluorescence imaging studies in neuroblastoma and glioblastoma cells, suggesting potential applications in cellular metal sensing alongside therapeutic uses [9].

Properties

CAS Number

320350-67-2

Product Name

3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

IUPAC Name

3-phenylmethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

Molecular Formula

C20H18O3

Molecular Weight

306.361

InChI

InChI=1S/C20H18O3/c21-20-18-9-5-4-8-16(18)17-11-10-15(12-19(17)23-20)22-13-14-6-2-1-3-7-14/h1-3,6-7,10-12H,4-5,8-9,13H2

InChI Key

RMBDGDFCQUTEBF-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.